
Tosedostat
概要
説明
BB-76163は、特に腫瘍学の分野において、様々な疾患の治療に有望視されている金属酵素阻害剤です .
2. 製法
BB-76163の合成は、主要な中間体の調製から始まり、いくつかの工程を経て行われます。一般的な合成経路には、以下の工程が含まれます。
ヒドロキシカルバモイル中間体の生成: この工程では、適切なアミンとクロロホルメートを反応させて、ヒドロキシカルバモイル中間体を生成します。
フェニルエタノ酸とのカップリング: 次に、この中間体を、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いてフェニルエタノ酸とカップリングさせて、目的のエステルを生成します。
環化: 最後の工程では、このエステルを環化させて、シクロペンチルエステルを生成します。
BB-76163の工業生産方法は、実験室での合成と同様ですが、大量生産に対応するためにスケールアップされています。 反応条件は、最終生成物の高収率と高純度が得られるように最適化されています .
準備方法
The synthesis of BB-76163 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Hydroxycarbamoyl Intermediate: This involves the reaction of a suitable amine with a chloroformate to form the hydroxycarbamoyl intermediate.
Coupling with Phenylethanoic Acid: The intermediate is then coupled with phenylethanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Cyclization: The final step involves the cyclization of the ester to form the cyclopentyl ester.
Industrial production methods for BB-76163 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
BB-76163は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: BB-76163は、官能基が他の基に置換される置換反応を起こすことができます。これらの反応によく用いられる試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、BB-76163の酸化によって、対応するケトンやアルデヒドが生成されることがあります .
科学的研究の応用
BB-76163は、様々な分野での応用について広く研究されています。
化学: 金属酵素阻害の研究や、新しい阻害剤の開発にモデル化合物として用いられています。
生物学: BB-76163は、細胞プロセスや酵素活性に対する影響を理解するために、生物学的研究で使用されています。
医学: この化合物は、疾患の進行に関与する特定の酵素を阻害する能力があるため、癌やその他の疾患の治療に可能性を示しています。
作用機序
BB-76163は、金属酵素の活性を阻害することで作用を発揮します。この化合物は酵素の活性部位に結合し、基質の結合を阻止することで、酵素の活性を阻害します。BB-76163の分子標的には、アミノ酸代謝やタンパク質分解に関与する酵素が含まれます。 これらの酵素の阻害によって、基質が蓄積し、細胞プロセスが阻害され、最終的に細胞死に至ります .
6. 類似の化合物との比較
BB-76163は、他の金属酵素阻害剤と比較して、構造と作用機序がユニークです。類似の化合物には、以下のようなものがあります。
ベスタチン: 別の金属酵素阻害剤ですが、BB-76163ほど強力ではありません。
トセドスタット: 作用機序は似ていますが、化学構造が異なる化合物です。
CHR-2797: 癌治療に類似の応用がある、別の金属酵素阻害剤です。
類似化合物との比較
BB-76163 is unique in its structure and mechanism of action compared to other metalloenzyme inhibitors. Similar compounds include:
Bestatin: Another metalloenzyme inhibitor but less potent than BB-76163.
Tosedostat: A compound with a similar mechanism of action but different chemical structure.
CHR-2797: Another metalloenzyme inhibitor with similar applications in cancer treatment.
BB-76163 stands out due to its higher potency and selectivity for specific enzymes, making it a valuable compound in scientific research and therapeutic applications .
生物活性
Tosedostat (CHR-2797) is a novel oral aminopeptidase inhibitor with significant biological activity, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML). This article explores its mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as an inhibitor of aminopeptidases, specifically targeting the M1 and M17 classes. These enzymes are crucial for protein degradation and synthesis, playing a vital role in cellular metabolism. The inhibition of these enzymes leads to:
- Depletion of free amino acids : By blocking the recycling of proteins, this compound causes a shortage of amino acids necessary for new protein synthesis in transformed cells .
- Induction of apoptosis : The resultant amino acid deprivation triggers pro-apoptotic pathways, including the upregulation of factors like CHOP and NOXA, activation of NFκB pathways, and inhibition of mTOR signaling .
- Antiangiogenic effects : this compound has demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .
Clinical Efficacy
This compound has been evaluated in various clinical trials, particularly focusing on elderly patients with relapsed or refractory AML. Key findings from these studies include:
- Phase I/II Trials : A study involving 51 AML patients found that this compound had an overall response rate of 27%, with significant antileukemic activity observed among older patients . The maximum-tolerated dose was established at 180 mg daily.
Study Phase | Number of Patients | Dose (mg) | Complete Remission | Partial Response | Overall Response Rate |
---|---|---|---|---|---|
Phase I/II | 51 | 130-180 | 3 | 7 | 27% |
- Combination Therapies : this compound has shown promising results when combined with other agents such as cytarabine and decitabine. Ongoing studies are assessing its efficacy in combination regimens for patients with high-risk myelodysplastic syndromes (MDS) and refractory AML .
Case Studies
- Elderly Patients with AML : In a randomized open-label phase II study (OPAL), this compound was administered to elderly patients with relapsed or refractory AML. Results indicated that the drug effectively reduced tumor burden while maintaining a manageable safety profile .
- Response Predictors : Research has indicated that gene expression profiles may predict responses to this compound treatment, highlighting the potential for personalized medicine approaches in utilizing this compound effectively .
Safety Profile
The safety profile of this compound has been generally favorable. Common adverse effects include:
- Thrombocytopenia (reduction in platelet count)
- Elevated liver enzymes at higher doses
These side effects were primarily manageable, leading to further investigation into its therapeutic potential in broader patient populations .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for a preclinical study on Tosedostat’s mechanism of action?
- Methodological Answer : Use the PICOT framework to define:
- P (Population): Specific cancer cell lines or animal models (e.g., AML, MDS models).
- I (Intervention): this compound dosage, administration route, and duration.
- C (Comparison): Standard therapies (e.g., cytarabine) or control groups.
- O (Outcome): Biomarkers (e.g., aminopeptidase inhibition, apoptosis rates).
- T (Time): Treatment and observation periods.
Example: “In AML xenograft models (P), how does 50 mg/kg this compound administered daily (I) compare to cytarabine (C) in reducing tumor volume (O) over 28 days (T)?” .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?
- Methodological Answer :
- Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple dose groups.
- Validate assumptions via residual analysis and normality tests (e.g., Shapiro-Wilk) .
Q. How do I design a robust in vitro assay to assess this compound’s efficacy against aminopeptidases?
- Methodological Answer :
- Step 1 : Select recombinant aminopeptidases (e.g., METAP1, METAP2) and fluorogenic substrates.
- Step 2 : Optimize reaction conditions (pH, temperature, cofactors).
- Step 3 : Use kinetic assays (continuous monitoring) to calculate inhibition constants (Ki).
- Step 4 : Validate with orthogonal methods (e.g., cellular thermal shift assays) .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy in solid tumors be resolved?
- Methodological Answer :
- Conduct a systematic review with meta-analysis (PRISMA guidelines):
- Define inclusion criteria (e.g., Phase II/III trials, solid tumor subtypes).
- Extract hazard ratios (HRs) for progression-free survival (PFS) and overall survival (OS).
- Use random-effects models to account for heterogeneity.
- Explore subgroup analyses (e.g., biomarker-positive vs. biomarker-negative cohorts) .
Q. What experimental strategies address this compound’s pharmacokinetic variability in elderly patients?
- Methodological Answer :
- Population Pharmacokinetics (PopPK) : Collect sparse blood samples and use nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., renal function, CYP3A4 activity).
- Monte Carlo Simulations : Predict exposure-response relationships under varying physiological conditions .
Q. How do I integrate transcriptomic and proteomic data to identify resistance mechanisms to this compound?
- Methodological Answer :
- Perform multi-omics integration :
- RNA-seq : Identify dysregulated pathways (e.g., mTOR, unfolded protein response).
- Mass spectrometry : Quantify aminopeptidase isoforms and stress-response proteins.
- Use network analysis tools (e.g., STRING, Cytoscape) to map protein-protein interactions.
- Validate findings via CRISPR/Cas9 knockout of candidate resistance genes .
Q. What are best practices for reconciling preclinical and clinical biomarker data for this compound?
- Methodological Answer :
- Preclinical : Prioritize biomarkers with mechanistic links (e.g., METAP2 inhibition → reduced angiogenesis).
- Clinical : Use adaptive trial designs (e.g., basket trials) to test biomarkers across tumor types.
- Apply Bayesian hierarchical models to harmonize cross-study biomarker variability .
Q. Methodological Frameworks for Data Interpretation
Q. How should I handle missing data in a this compound trial with high dropout rates?
- Methodological Answer :
- Use multiple imputation (e.g., MICE algorithm) for missing at random (MAR) data.
- For missing not at random (MNAR), apply sensitivity analyses (e.g., pattern-mixture models).
- Report dropout reasons and compare baseline characteristics between completers and non-completers .
Q. What validation steps ensure reproducibility in this compound combination therapy studies?
- Methodological Answer :
- In vitro : Test drug synergy via Chou-Talalay combination index (CI) .
- In vivo : Use factorial design (e.g., this compound ± azacitidine) with rigorous blinding.
- Clinical : Pre-specify interaction terms in statistical models to assess additive/synergistic effects .
Q. Literature and Gap Analysis
Q. How do I identify underexplored research areas for this compound in hematologic malignancies?
- Methodological Answer :
- Perform a scoping review using databases (PubMed, Embase) with keywords: “this compound,” “AML,” “MDS,” “resistance,” “biomarker.”
- Map gaps using the PICO framework :
- Population : Rare subtypes (e.g., TP53-mutated AML).
- Intervention : Novel combinations (e.g., with BH3 mimetics).
- Outcome : Long-term remission rates.
- Use bibliometric tools (e.g., VOSviewer) to visualize publication trends .
特性
IUPAC Name |
cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-SQNIBIBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178577 | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
238750-77-1 | |
Record name | Tosedostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSEDOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。